tert-Butyl (2,5-dioxopyrrolidin-1-yl) adipate
Overview
Description
tert-Butyl (2,5-dioxopyrrolidin-1-yl) adipate is a chemical compound with the molecular formula C14H21NO6 and a molecular weight of 299.32 g/mol . It is known for its unique structure, which includes a hexanedioic acid backbone esterified with tert-butyl and 2,5-dioxopyrrolidin-1-yl groups . This compound is used in various scientific research applications due to its reactivity and functional properties.
Preparation Methods
tert-Butyl (2,5-dioxopyrrolidin-1-yl) adipate can be synthesized through esterification reactions. One common method involves the reaction of hexanedioic acid with tert-butyl alcohol and 2,5-dioxopyrrolidin-1-yl alcohol in the presence of an acid catalyst . The reaction conditions typically include heating the mixture under reflux and removing water to drive the reaction to completion . Industrial production methods may involve similar esterification processes but on a larger scale with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
tert-Butyl (2,5-dioxopyrrolidin-1-yl) adipate undergoes various chemical reactions, including:
Esterification: The compound can react with alcohols to form esters.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester groups are replaced by other nucleophiles.
Common reagents used in these reactions include acids, bases, and nucleophiles such as amines and alcohols . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
tert-Butyl (2,5-dioxopyrrolidin-1-yl) adipate is utilized in various scientific research fields:
Mechanism of Action
The mechanism of action of hexanedioic acid tert-butyl ester 2,5-dioxopyrrolidin-1-yl ester involves its reactivity as an ester. The ester groups can undergo hydrolysis or substitution reactions, leading to the formation of various products . The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Comparison with Similar Compounds
tert-Butyl (2,5-dioxopyrrolidin-1-yl) adipate can be compared with similar compounds such as:
Hexanedioic acid, bis(2-ethylhexyl) ester: This compound has a similar hexanedioic acid backbone but different ester groups, leading to different reactivity and applications.
Hexanedioic acid dimethyl ester: Another ester of hexanedioic acid, which has different physical and chemical properties due to the presence of methyl groups instead of tert-butyl and 2,5-dioxopyrrolidin-1-yl groups.
The uniqueness of hexanedioic acid tert-butyl ester 2,5-dioxopyrrolidin-1-yl ester lies in its specific ester groups, which confer distinct reactivity and functional properties .
Properties
IUPAC Name |
1-O-tert-butyl 6-O-(2,5-dioxopyrrolidin-1-yl) hexanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO6/c1-14(2,3)20-12(18)6-4-5-7-13(19)21-15-10(16)8-9-11(15)17/h4-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMOQYFHEYDMGSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCCCC(=O)ON1C(=O)CCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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